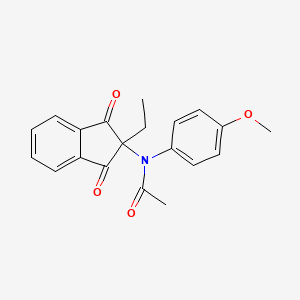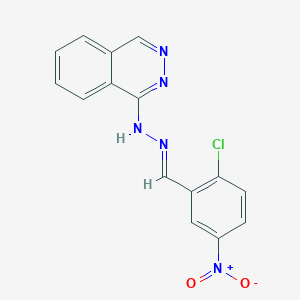![molecular formula C15H13N3O6 B5878082 2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(4-nitrophenyl)acrylate](/img/structure/B5878082.png)
2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(4-nitrophenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(4-nitrophenyl)acrylate is a chemical compound that has been widely used in scientific research for its unique properties. It is a synthetic molecule that can be synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(4-nitrophenyl)acrylate involves the inhibition of enzyme activity by binding to the active site of the enzyme. It is known to bind to the zinc ion present in the active site of matrix metalloproteinases, thereby preventing the enzyme from carrying out its normal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(4-nitrophenyl)acrylate are dependent on the enzyme that it inhibits. It has been shown to have anti-inflammatory effects by inhibiting the activity of matrix metalloproteinases involved in inflammation. It has also been shown to have anti-tumor effects by inhibiting the activity of matrix metalloproteinases involved in cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(4-nitrophenyl)acrylate in lab experiments include its specificity for matrix metalloproteinases, which allows for the selective inhibition of these enzymes. It is also a synthetic molecule, which allows for easy modification of its structure to improve its properties. The limitations of using this chemical compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
The future directions for the use of 2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(4-nitrophenyl)acrylate include the development of more selective and potent inhibitors of matrix metalloproteinases. It can also be used as a tool to study the role of matrix metalloproteinases in various biological processes. Additionally, it can be used in drug discovery for the development of novel therapeutics for various diseases such as cancer and inflammation.
In conclusion, 2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(4-nitrophenyl)acrylate is a synthetic molecule that has been widely used in scientific research for its unique properties. It is known to inhibit the activity of matrix metalloproteinases, which are involved in various biological processes. Its advantages and limitations for lab experiments have been discussed, and future directions for its use have been identified.
Synthesemethoden
The synthesis of 2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(4-nitrophenyl)acrylate can be achieved using various methods. One of the common methods is the reaction of 5-methyl-3-isoxazolecarboxylic acid with 4-nitrobenzaldehyde in the presence of a catalyst such as triethylamine. The resulting product is then reacted with ethyl chloroformate to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(4-nitrophenyl)acrylate has been widely used in scientific research due to its unique properties. It is known to inhibit the activity of various enzymes such as matrix metalloproteinases, which are involved in various physiological and pathological processes such as tissue remodeling, inflammation, and cancer progression. It has also been used as a tool to study the role of these enzymes in various biological processes.
Eigenschaften
IUPAC Name |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6/c1-10-8-13(17-24-10)16-14(19)9-23-15(20)7-4-11-2-5-12(6-3-11)18(21)22/h2-8H,9H2,1H3,(H,16,17,19)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCJWFPTDYFRSO-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)COC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)COC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl (2E)-3-(4-nitrophenyl)prop-2-enoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5878004.png)
![2-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5878013.png)

![5-fluoro-1-[(4-isobutoxyphenyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5878027.png)

![2-[4-(diethylamino)benzoyl]-N-methylhydrazinecarbothioamide](/img/structure/B5878033.png)

![4-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5878045.png)
![methyl 2-[(3-chloro-4-ethoxybenzoyl)amino]benzoate](/img/structure/B5878055.png)
![4-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5878063.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5878067.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-methylpiperazine](/img/structure/B5878075.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline](/img/structure/B5878083.png)